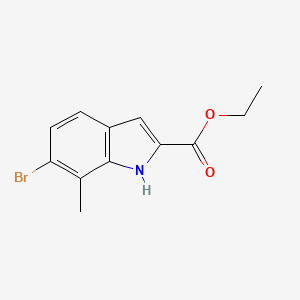
6-Bromo-7-methyl-1h-indole-2-carboxylic acid ethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including 6-bromo-7-methyl-1H-indole-2-carboxylic acid ethyl ester, has attracted significant attention due to their biological activity. Researchers have explored various methods for constructing indoles, both natural and synthetic. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe yielded 7-bromo-4-(methoxymethyl)-2-methylindole, which was further reduced to afford 4-(methoxymethyl)-2-methylindole .
Molecular Structure Analysis
The molecular structure of 6-bromo-7-methyl-1H-indole-2-carboxylic acid ethyl ester consists of an indole ring with a bromine substituent at position 6 and an ethyl ester group at position 2. The presence of the methyl group at position 7 contributes to its unique properties .
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has developed synthesis technologies for brominated indole derivatives, optimizing process parameters for high yields and purity. For instance, the synthesis of brominated indole carboxylic acid esters has been optimized to achieve yields of 84.6% with purity over 98% (Huang Bi-rong, 2013).
- Another study reported the isolation and identification of brominated tryptophan derivatives from marine sponges, showcasing the diversity of brominated indole compounds in nature and their potential biological activities (Segraves & Crews, 2005).
Antiviral and Antimicrobial Activities
- A study focused on the Mannich reaction of arbidol hydrochloride with brominated indole derivatives, optimizing synthesis parameters for improved yield and purity, indicating potential applications in antiviral drug synthesis (Liu Zong-lin, 2013).
- Compounds derived from brominated indoles were found to inhibit the growth of Staphylococcus epidermidis, suggesting potential antimicrobial applications (Nathaniel L. Segraves & P. Crews, 2005).
Pharmacological Applications
- The synthesis and biological evaluation of bromophenol derivatives with a focus on their inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicate potential for treating neurological disorders (Boztaş et al., 2019).
- A comprehensive study synthesized derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester and evaluated their in vitro antiviral activities, highlighting the compound's potential as a foundation for developing new antiviral agents (Wang Dun, 2003).
Propriétés
IUPAC Name |
ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOMMOGGIIKFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methyl-1h-indole-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



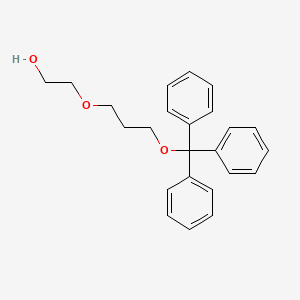
![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
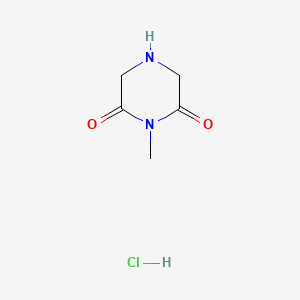
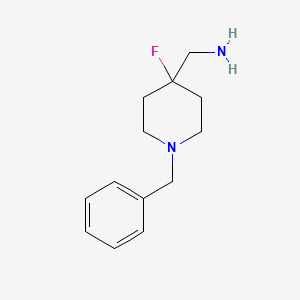
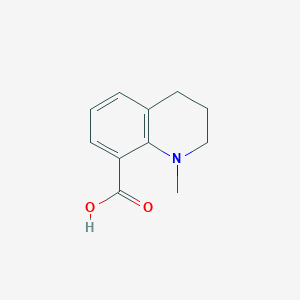
amine](/img/structure/B1473565.png)
![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)
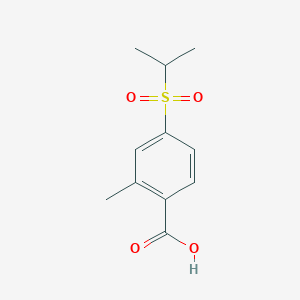
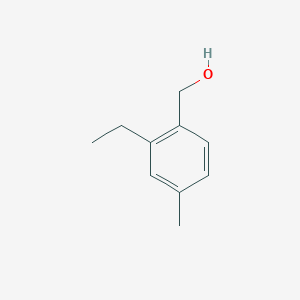
![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)
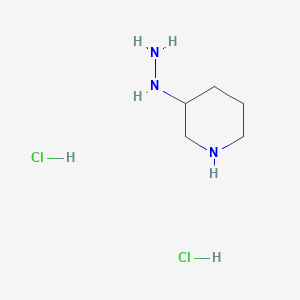
![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)
![5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1473579.png)